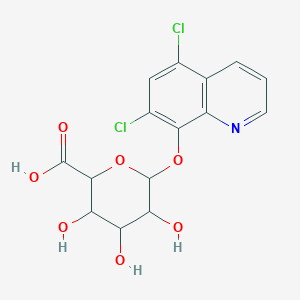

CHLOROXINE_met003

Description

CHLOROXINEmet003 is a chlorinated organic compound, structurally characterized by a quinoline backbone substituted with chlorine atoms and additional functional groups that enhance its reactivity and stability. CHLOROXINEmet003 likely represents a metabolite or derivative of chloroxine, modified to alter pharmacokinetic properties such as solubility, bioavailability, or metabolic stability.

Properties

Molecular Formula |

C15H13Cl2NO7 |

|---|---|

Molecular Weight |

390.2 g/mol |

IUPAC Name |

6-(5,7-dichloroquinolin-8-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C15H13Cl2NO7/c16-6-4-7(17)12(8-5(6)2-1-3-18-8)24-15-11(21)9(19)10(20)13(25-15)14(22)23/h1-4,9-11,13,15,19-21H,(H,22,23) |

InChI Key |

ZVVOIJDMHFKDIM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2Cl)Cl)OC3C(C(C(C(O3)C(=O)O)O)O)O)N=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dichloro-8-quinolinol Glucuronide typically involves the glucuronidation of 5,7-Dichloro-8-hydroxyquinoline. This process can be achieved through enzymatic or chemical methods. The chemical method involves the reaction of 5,7-Dichloro-8-hydroxyquinoline with glucuronic acid derivatives under acidic or basic conditions .

Industrial Production Methods: Industrial production of 5,7-Dichloro-8-quinolinol Glucuronide may involve large-scale glucuronidation processes, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 5,7-Dichloro-8-quinolinol Glucuronide can undergo oxidation reactions, where the hydroxyl group may be oxidized to form quinone derivatives.

Reduction: The compound can also undergo reduction reactions, particularly at the quinoline ring, leading to the formation of dihydroquinoline derivatives.

Substitution: Halogen substitution reactions can occur, where the chlorine atoms may be replaced by other halogens or functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Halogen exchange reactions may involve reagents like sodium iodide or bromine.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Halogen-substituted quinoline derivatives.

Scientific Research Applications

Chemistry: 5,7-Dichloro-8-quinolinol Glucuronide is used as a reference standard in analytical chemistry for the quantification of related compounds in various matrices .

Biology: The compound is studied for its biological activity, particularly its antifungal properties. It is used in research to understand the metabolism and excretion of related drugs .

Medicine: In the medical field, 5,7-Dichloro-8-quinolinol Glucuronide is investigated for its potential therapeutic applications, including its role as an antifungal agent .

Industry: The compound is utilized in the development of antifungal formulations and as an intermediate in the synthesis of other pharmaceutical compounds .

Mechanism of Action

The mechanism of action of 5,7-Dichloro-8-quinolinol Glucuronide involves its interaction with fungal cell membranes, leading to the disruption of membrane integrity and inhibition of fungal growth . The compound targets specific enzymes and pathways involved in fungal metabolism, thereby exerting its antifungal effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between CHLOROXINE_met003 and analogous chlorinated compounds:

Key Observations:

Bioactivity: While chloroxine and clioquinol have well-documented antimicrobial and chelation properties, CHLOROXINE_met003’s activity remains speculative due to insufficient experimental data.

Regulatory and Safety Profiles: Chlorquinaldol’s approval for topical use contrasts with clioquinol’s restricted use due to neurotoxicity risks, highlighting the need for CHLOROXINE_met003-specific toxicity studies .

Biological Activity

Chloroxine (also known as 5-chloro-8-hydroxyquinoline) is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, supported by case studies and research findings.

Chloroxine is characterized by its quinoline structure, which contributes to its biological properties. The compound exhibits antibacterial, antifungal, and antiviral activities, making it a subject of interest in pharmacological research.

1. Antimicrobial Activity

Chloroxine has demonstrated significant antimicrobial properties against various bacterial and fungal strains. Research indicates that it effectively inhibits the growth of pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans.

- Case Study : A study evaluated the antimicrobial efficacy of Chloroxine against common pathogens. The results showed that Chloroxine exhibited a minimum inhibitory concentration (MIC) of 25 µg/mL against E. coli and S. aureus, indicating substantial antibacterial activity .

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 25 µg/mL |

| Escherichia coli | 25 µg/mL |

| Candida albicans | 50 µg/mL |

2. Antioxidant Activity

Chloroxine's structure allows it to act as an antioxidant, scavenging free radicals and reducing oxidative stress in biological systems. This property is particularly relevant in the context of neurodegenerative diseases.

- Research Findings : In vitro assays demonstrated that Chloroxine significantly reduced the formation of reactive oxygen species (ROS) in neuronal cells exposed to oxidative stress, suggesting its potential in neuroprotective applications .

3. Enzyme Inhibition

Chloroxine has been studied for its ability to inhibit specific enzymes linked to various diseases.

- Acetylcholinesterase Inhibition : A study found that Chloroxine inhibited acetylcholinesterase activity, which is crucial for the treatment of Alzheimer's disease. The IC50 value was reported at 30 µM, indicating moderate inhibition .

The biological activities of Chloroxine are attributed to its ability to interact with cellular components:

- DNA Binding : Chloroxine can intercalate into DNA, disrupting replication and transcription processes in bacteria and fungi.

- Enzyme Interaction : By binding to active sites on enzymes, Chloroxine can inhibit their function, thereby exerting its antimicrobial effects.

Safety and Toxicity

Toxicological studies indicate that Chloroxine has a relatively low toxicity profile when used at therapeutic doses. However, prolonged exposure or high concentrations may lead to adverse effects such as hepatotoxicity and nephrotoxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.